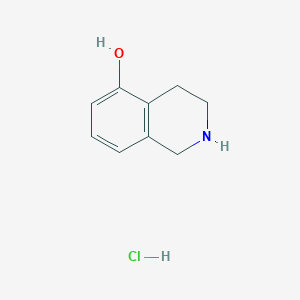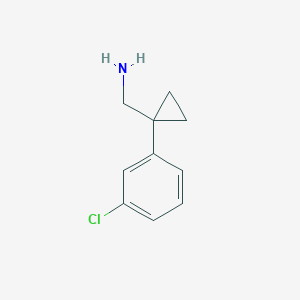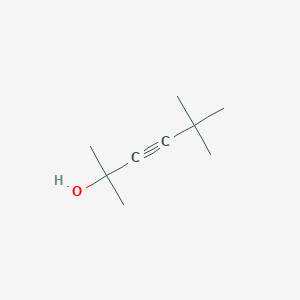
2,5,5-Trimethyl-3-hexyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,5-Trimethyl-3-hexyn-2-ol (TMHO) is a colorless, liquid organic compound with a molecular formula of C9H16O. It is commonly used as a solvent and a fragrance in perfumes and cosmetics. TMHO has also been found to have several potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 2,5,5-Trimethyl-3-hexyn-2-ol is not yet fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). This, in turn, reduces oxidative stress and inflammation in the body.
Biochemische Und Physiologische Effekte
2,5,5-Trimethyl-3-hexyn-2-ol has been found to have several biochemical and physiological effects. It has been shown to reduce the production of ROS and to increase the activity of antioxidant enzymes in the body. 2,5,5-Trimethyl-3-hexyn-2-ol has also been found to have anti-inflammatory properties, which could be useful in the treatment of diseases such as arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5,5-Trimethyl-3-hexyn-2-ol in lab experiments is its low toxicity. It has been found to be relatively safe for use in humans and animals, making it a good candidate for further research. However, one limitation of using 2,5,5-Trimethyl-3-hexyn-2-ol is its volatility, which can make it difficult to handle and measure accurately.
Zukünftige Richtungen
There are several future directions for research on 2,5,5-Trimethyl-3-hexyn-2-ol. One area of research could focus on its potential as a treatment for diseases caused by oxidative stress, such as Alzheimer's and Parkinson's disease. Another area of research could focus on its antimicrobial properties, with the aim of developing new antibiotics. Additionally, further research could be done to better understand the mechanism of action of 2,5,5-Trimethyl-3-hexyn-2-ol and to identify any potential side effects or limitations to its use.
Conclusion
In conclusion, 2,5,5-Trimethyl-3-hexyn-2-ol is a versatile organic compound with several potential applications in scientific research. Its synthesis method is efficient and reliable, and it has been found to have antimicrobial and antioxidant properties, as well as anti-inflammatory effects. While there are some limitations to its use, 2,5,5-Trimethyl-3-hexyn-2-ol has the potential to be a valuable tool in the development of new treatments for a variety of diseases. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Synthesemethoden
2,5,5-Trimethyl-3-hexyn-2-ol can be synthesized through a multistep process that involves the reaction of 2-methyl-3-butyn-2-ol with acetaldehyde in the presence of a catalyst. The resulting product is then treated with sulfuric acid to yield 2,5,5-Trimethyl-3-hexyn-2-ol. This synthesis method has been found to be efficient and reliable, with a high yield of 2,5,5-Trimethyl-3-hexyn-2-ol.
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethyl-3-hexyn-2-ol has several potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics. 2,5,5-Trimethyl-3-hexyn-2-ol has also been found to have antioxidant properties, which could be useful in the treatment of diseases caused by oxidative stress, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1522-16-3 |
|---|---|
Produktname |
2,5,5-Trimethyl-3-hexyn-2-ol |
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
2,5,5-trimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-8(2,3)6-7-9(4,5)10/h10H,1-5H3 |
InChI-Schlüssel |
DKUUKNHZNHMLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)O |
Kanonische SMILES |
CC(C)(C)C#CC(C)(C)O |
Andere CAS-Nummern |
1522-16-3 |
Synonyme |
2-Methyl-5,5-diMethyl-hex-3-in-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



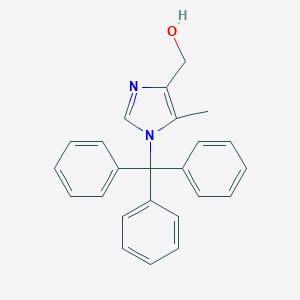
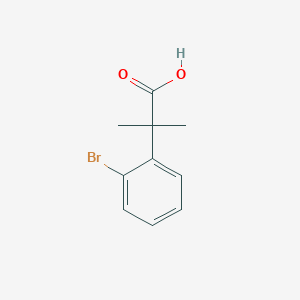
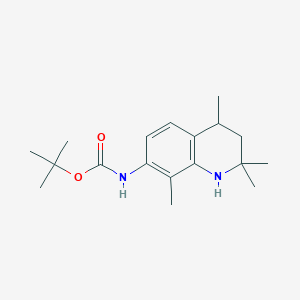
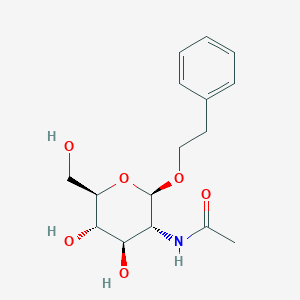
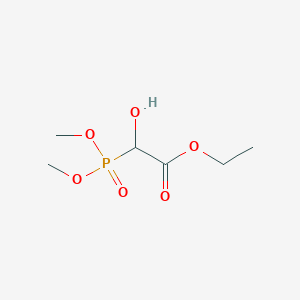

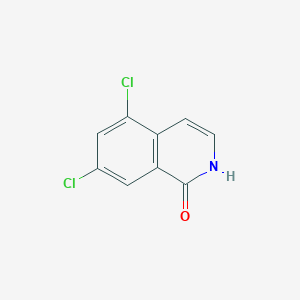
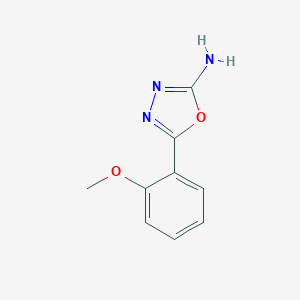
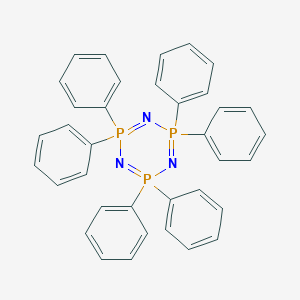
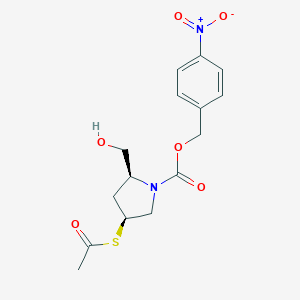
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)
